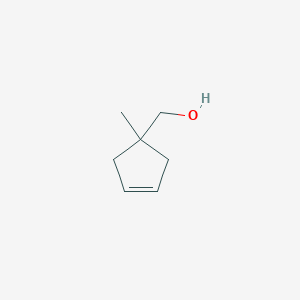
(1-methylcyclopent-3-en-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methylcyclopent-3-en-1-yl)methanol: is an organic compound characterized by a cyclopentene ring substituted with a methyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize (1-methylcyclopent-3-en-1-yl)methanol involves the hydroboration-oxidation of 1-methylcyclopent-3-ene. The reaction proceeds as follows:
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1-methylcyclopent-3-en-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form (1-methylcyclopent-3-en-1-yl)methane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl₂).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂).
Major Products:
Oxidation: (1-methylcyclopent-3-en-1-yl)aldehyde or (1-methylcyclopent-3-en-1-yl)ketone.
Reduction: (1-methylcyclopent-3-en-1-yl)methane.
Substitution: (1-methylcyclopent-3-en-1-yl)methyl chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (1-methylcyclopent-3-en-1-yl)methanol serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the metabolic pathways and enzyme interactions involving cyclopentene derivatives.
Medicine:
Drug Development: Research is ongoing to explore the potential of this compound as a precursor in the synthesis of novel therapeutic agents.
Industry:
Fragrance Industry: Due to its pleasant odor, this compound is used as a fragrance ingredient in perfumes and personal care products.
Wirkmechanismus
Molecular Targets and Pathways:
- The exact mechanism of action of (1-methylcyclopent-3-en-1-yl)methanol depends on its application. In biochemical studies, it interacts with specific enzymes, altering their activity and providing insights into metabolic processes. In the fragrance industry, its mechanism involves volatilization and interaction with olfactory receptors to produce a sensory response.
Vergleich Mit ähnlichen Verbindungen
(2,4,6-Trimethylcyclohex-3-en-1-yl)methanol: Similar structure but with additional methyl groups on the cyclohexene ring.
(4-Isopropylphenyl)methanol: Contains a phenyl ring instead of a cyclopentene ring.
(2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol: Features an indene ring system.
Uniqueness:
Structural Uniqueness: (1-methylcyclopent-3-en-1-yl)methanol is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties.
Functional Versatility: The presence of both a hydroxyl group and a cyclopentene ring allows for diverse chemical reactions and applications, making it a valuable compound in various fields.
Eigenschaften
IUPAC Name |
(1-methylcyclopent-3-en-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7(6-8)4-2-3-5-7/h2-3,8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEREFGMJHLAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














